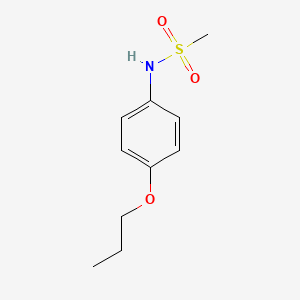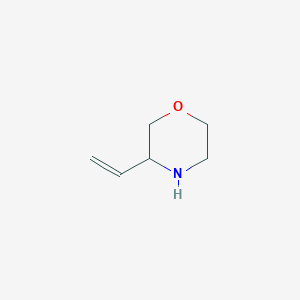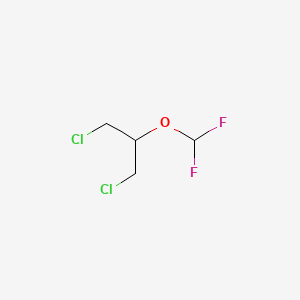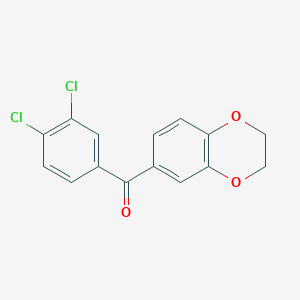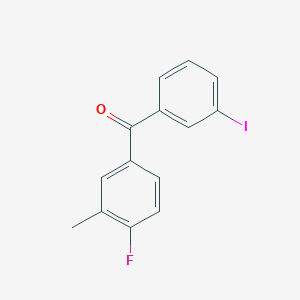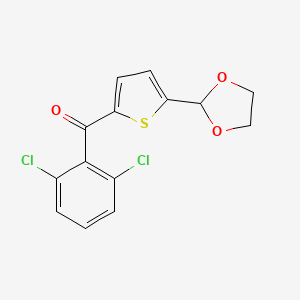
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, referred to as 2,6-DCBT, is a thiophene-based compound that has been studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant, and its potential to act as a photosensitizer.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene' involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane followed by the reaction of the resulting intermediate with 2-thienylmagnesium bromide.
Starting Materials
2,6-dichlorobenzoyl chloride, 1,3-dioxolane, magnesium, bromine, thiophene
Reaction
Preparation of 2-thienylmagnesium bromide by reacting magnesium with bromine in dry ether solvent.
Reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine to form the intermediate 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Addition of the intermediate to the 2-thienylmagnesium bromide solution to form the final product 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
作用机制
2,6-DCBT is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound is also believed to act as a photosensitizer, absorbing light energy and converting it into chemical energy. This chemical energy is then used to initiate chemical reactions that lead to the formation of reactive oxygen species.
生化和生理效应
2,6-DCBT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 2,6-DCBT has been found to exhibit anti-cancer activity, and to have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
2,6-DCBT has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in high yields. In addition, 2,6-DCBT is non-toxic and has a low cost. However, the compound is sensitive to light and air, and can be degraded by UV radiation.
未来方向
The potential applications of 2,6-DCBT are numerous, and there is much research that is still needed to fully understand the compound's properties and potential applications. Possible future directions for research include the development of new synthesis methods, further exploration of the compound's biochemical and physiological effects, and the development of new applications for the compound, such as drug delivery and cancer therapy. In addition, further research is needed to explore the compound's potential as a photosensitizer, as well as its potential to act as an antioxidant.
科学研究应用
2,6-DCBT has been studied for its potential applications in scientific research, particularly in the fields of photochemistry and photobiology. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant and its potential to act as a photosensitizer. In addition, 2,6-DCBT has been found to have potential applications in the fields of drug delivery, bioimaging, and cancer therapy.
属性
IUPAC Name |
(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBJHNTXYUCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641970 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-92-2 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
